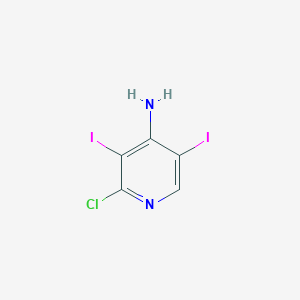

2-氯-3,5-二碘吡啶-4-胺

描述

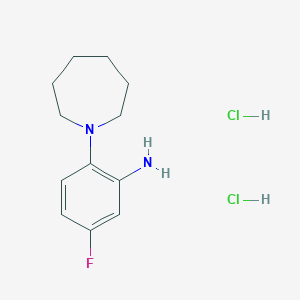

2-Chloro-3,5-diiodopyridin-4-amine is a chemical compound with the molecular formula C5H3ClI2N2 . It has a molecular weight of 380.35300 . This compound is used in the laboratory for the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of 2-Chloro-3,5-diiodopyridin-4-amine involves the use of whole cells of Burkholderia sp. MAK1, which is capable of converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This method of oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis

The molecular structure of 2-Chloro-3,5-diiodopyridin-4-amine can be represented by the linear formula C5H3ClI2N2 . The InChI representation of the molecule is InChI=1S/C5H3ClI2N2/c6-5-3 (8)4 (9)2 (7)1-10-5/h1H, (H2,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3,5-diiodopyridin-4-amine include a molecular weight of 380.35 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 124 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass of the compound is 379.80742 g/mol .科学研究应用

钯催化的氨基羰基化

- 研究:Takács 等人 (2017) 的“二碘吡啶的钯催化氨基羰基化”

- 应用:本研究讨论了使用钯催化对二碘吡啶(包括 2-氯-3,5-二碘吡啶-4-胺)进行氨基羰基化。该过程促进了具有羧酰胺和酮羧酰胺官能团的化合物的合成,这在有机合成中很重要 (Takács 等人,2017)。

多卤代吡啶的选择性胺化

- 研究:Ji 等人 (2003) 的“钯-Xantphos 络合物催化的多卤代吡啶选择性胺化”

- 应用:本研究展示了使用钯-Xantphos 络合物对多卤代吡啶(包括 2-氯-3,5-二碘吡啶-4-胺的衍生物)进行选择性胺化的应用。这种选择性胺化对于开发特定的基于吡啶的化合物至关重要 (Ji 等人,2003)。

含胺钌(II)配合物的制备

- 研究:Johansson (2006) 的“氯代三联吡啶的钯催化胺化用于制备含胺钌(II)配合物”

- 应用:本文概述了氯代三联吡啶(可能与 2-氯-3,5-二碘吡啶-4-胺等化合物有关)的钯催化胺化,用于制备含胺钌(II)配合物。这些配合物在催化和材料科学中具有相关性 (Johansson,2006)。

二噻唑基亚氨嗪的合成

- 研究:Koutentis 等人 (2011) 的“[(4-氯-5H-1,2,3-二噻唑-5-亚烷基)氨基]嗪的合成”

- 应用:本研究涉及二噻唑基亚氨嗪的合成,其中氨基吡啶的反应(包括潜在的 2-氯-3,5-二碘吡啶-4-胺衍生物)起着至关重要的作用。此类化合物在含氮杂环的研究中很重要 (Koutentis 等人,2011)。

作用机制

Target of Action

The compound is known to be a valuable building block in organic synthesis, particularly in pharmaceutical research and development .

Mode of Action

2-Chloro-3,5-diiodopyridin-4-amine plays a critical role in chemical reactions due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . It acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .

Biochemical Pathways

Its unique reactivity profile leads to a unique set of reactions and pathways that it can undergo, especially in organic synthesis, where it acts as an intermediate or a reactant .

Pharmacokinetics

Its polar nature, owing to its halogen atoms and amine group, influences its solubility in various solvents, an important consideration in chemical synthesis and applications .

Result of Action

Its unique structure and reactivity make it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .

Action Environment

Its physical properties, such as solubility, are influenced by its molecular structure and can be affected by the solvent used .

生化分析

Biochemical Properties

2-Chloro-3,5-diiodopyridin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, 2-Chloro-3,5-diiodopyridin-4-amine can bind to specific receptors on cell membranes, altering their conformation and activity .

Cellular Effects

The effects of 2-Chloro-3,5-diiodopyridin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK signaling pathway, which is involved in cell growth, differentiation, and apoptosis . By altering the activity of this pathway, 2-Chloro-3,5-diiodopyridin-4-amine can impact cell proliferation and survival. Furthermore, it can influence gene expression by binding to transcription factors and modifying their activity .

Molecular Mechanism

At the molecular level, 2-Chloro-3,5-diiodopyridin-4-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This can lead to changes in the catalytic activity of the enzymes, affecting various biochemical pathways. Additionally, 2-Chloro-3,5-diiodopyridin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.

属性

IUPAC Name |

2-chloro-3,5-diiodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClI2N2/c6-5-3(8)4(9)2(7)1-10-5/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBYPUPWCVKWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClI2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296368 | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171919-00-8 | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-diiodo-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)

![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)

![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)

![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-phenoxyethoxy)aniline](/img/structure/B1389461.png)

![N-[4-(Sec-butoxy)benzyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1389462.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine hydrochloride](/img/structure/B1389466.png)

![N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline](/img/structure/B1389471.png)

![N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389472.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389473.png)